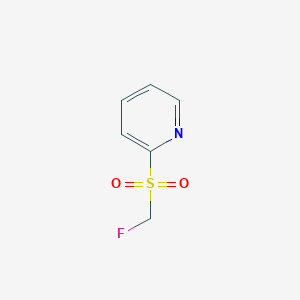

Fluoromethyl 2-pyridyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluoromethyl 2-pyridyl sulfone is a chemical compound with the IUPAC name 2-((fluoromethyl)sulfonyl)pyridine . It has a molecular weight of 175.18 and is typically stored at room temperature . It is a solid in physical form .

Synthesis Analysis

The synthesis of this compound involves the difluoromethylation of 2-mercaptopyridine (2-PySH) with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate . After filtration, the solvent is evaporated under vacuum and the combined residue is crystallized in a mixture of ethyl acetate and petroleum ether to give 2-PySO2CF2H as a colorless solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 .Chemical Reactions Analysis

This compound is used in the gem-difluoroolefination of aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Physical And Chemical Properties Analysis

This compound has a boiling point of 353.2±35.0 °C and a density of 1.348±0.06 g/cm3 . Its pKa is -3.04±0.19 .Aplicaciones Científicas De Investigación

Catalytic Cross-Coupling and Fluoroalkylation Fluoromethyl 2-pyridyl sulfone has demonstrated significant utility in the field of organic synthesis, particularly in catalytic cross-coupling reactions. A notable application involves its role in copper-mediated fluoroalkylation of aryl iodides, where the (2-pyridyl)sulfonyl group acts as a multifunctional facilitator. This group not only enables efficient cross-coupling reactions but also supports further transformations of the coupling products, thus allowing access to a diverse array of fluorinated compounds (Zhao et al., 2012). Such fluorinated molecules are crucial in pharmaceuticals and agrochemicals due to their altered reactivity and bioavailability compared to their non-fluorinated counterparts.

Gem-Difluoroolefination of Aldehydes and Ketones Another significant application is the use of dithis compound as a novel gem-difluoroolefination reagent for aldehydes and ketones. This capability expands the toolbox for synthesizing gem-difluorinated compounds, providing a straightforward method to incorporate difluoromethyl groups into various molecular frameworks. The stability of the fluorinated sulfinate intermediate observed by (19)F NMR highlights the controlled reactivity of this reagent in forming valuable difluorinated products (Zhao et al., 2010).

Iron-Catalyzed Difluoromethylation The first iron-catalyzed difluoromethylation of arylzincs with dithis compound has been reported, showcasing the versatility of this reagent in facilitating C-S bond cleavage. This innovative method utilizes readily available fluoroalkyl sulfone reagent and an inexpensive iron catalyst, offering a more accessible and cost-effective approach to synthesizing difluoromethylated arenes. The involvement of radical species in this process further illustrates the complex and valuable chemistry enabled by this compound (Miao et al., 2018).

Mecanismo De Acción

Target of Action

Fluoromethyl 2-pyridyl sulfone primarily targets carbonyl functionalities . It acts as a robust carbonyl gem-difluoroolefination reagent .

Mode of Action

The compound interacts with its targets through a process known as gem-difluoroolefination . This interaction results in the conversion of diverse carbonyl functionalities to gem-difluorovinyl motifs .

Biochemical Pathways

this compound affects several biochemical pathways, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . These transformations lead to the synthesis of various structurally diverse organofluorine compounds .

Pharmacokinetics

Its synthesis involves heating the reaction mixture to reflux for 4 to 10 hours with an oil bath between 120 and 130 °c , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of a variety of bioactive molecules and functional material precursors . Its use leads to high efficacy and good functional group tolerance .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the reaction involving this compound is carried out at temperatures between 120 and 130 °C .

Safety and Hazards

Direcciones Futuras

Difluoromethyl 2-pyridyl sulfone was first reported in 2010 and has since been widely used in the synthesis of various structurally diverse organofluorine compounds . It provides some mechanistic insights into these transformations, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . By applying these transformations, a variety of bioactive molecules and functional material precursors were obtained .

Propiedades

IUPAC Name |

2-(fluoromethylsulfonyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKYDPXAKVBJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)